molecular formula C10H14O3 B2895941 2-Tert-butyl-4-methylfuran-3-carboxylic acid CAS No. 2445793-67-7

2-Tert-butyl-4-methylfuran-3-carboxylic acid

Cat. No.: B2895941
CAS No.: 2445793-67-7
M. Wt: 182.219
InChI Key: NNRAUPNWVBSTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-4-methylfuran-3-carboxylic acid is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol It is a derivative of furan, a heterocyclic organic compound, and features a tert-butyl group and a methyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-methylfuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-tert-butylfuran with a suitable carboxylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that utilize optimized reaction conditions to maximize efficiency and minimize costs. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce furan-3-methanol derivatives .

Scientific Research Applications

2-Tert-butyl-4-methylfuran-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butylfuran-3-carboxylic acid
  • 4-Methylfuran-3-carboxylic acid
  • 2-Tert-butyl-5-methylfuran-3-carboxylic acid

Uniqueness

2-Tert-butyl-4-methylfuran-3-carboxylic acid is unique due to the specific positioning of the tert-butyl and methyl groups on the furan ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

2-Tert-butyl-4-methylfuran-3-carboxylic acid is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including medicine and agriculture. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique furan ring structure, which contributes to its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its interaction with biological membranes.

Molecular Formula

  • Chemical Formula : C11H16O3
  • Molecular Weight : 196.25 g/mol

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains, suggesting potential as an antibacterial agent.

Minimum Inhibitory Concentration (MIC) Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10
Pseudomonas aeruginosa15

The MIC values indicate that the compound exhibits strong antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

DPPH Radical Scavenging Activity

Concentration (µg/mL)% Inhibition
1025
5055
10085

At higher concentrations, the compound significantly scavenges DPPH radicals, indicating its potential as a natural antioxidant .

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties. In vitro studies demonstrated that it can reduce pro-inflammatory cytokine production in macrophages.

Cytokine Production Inhibition

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α20050
IL-615030

The reduction in TNF-α and IL-6 levels indicates a promising anti-inflammatory effect .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.
  • Receptor Modulation : It could interact with specific receptors on cell membranes, influencing signal transduction pathways.
  • Gene Expression : The compound may alter the expression of genes associated with inflammation and oxidative stress responses .

Case Study 1: Antibacterial Efficacy

In a controlled study involving infected mice, treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls. This suggests its potential as a therapeutic agent for bacterial infections.

Case Study 2: Antioxidant Properties in Human Cells

A study assessing the effects of the compound on human epithelial cells demonstrated enhanced cell viability under oxidative stress conditions when treated with varying concentrations of the compound. This finding supports its use as an antioxidant supplement .

Properties

IUPAC Name

2-tert-butyl-4-methylfuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-6-5-13-8(10(2,3)4)7(6)9(11)12/h5H,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRAUPNWVBSTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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